1,2,3,4-Tetramethylanthracene
Description
Overview of Substituted Anthracenes in Organic Chemistry and Materials Science
Substituted anthracenes are a versatile class of molecules whose properties can be finely tuned by the nature and position of the substituents. rsc.org For instance, the introduction of different functional groups can alter the electronic structure, solubility, and solid-state packing of the anthracene (B1667546) core, thereby impacting its performance in electronic devices. rsc.orgfrontiersin.org In organic chemistry, substituted anthracenes serve as valuable synthons for the construction of more complex molecular architectures. numberanalytics.com In materials science, they are explored for their potential in creating advanced materials with enhanced thermal stability and charge transport capabilities. nih.govfrontiersin.org The ability to modify the anthracene framework allows for the development of materials with specific and improved functionalities for various technological applications. rsc.orgresearchgate.net
Historical Development and Significance of Tetramethylanthracenes in Chemical Research
The study of tetramethylanthracenes has a history dating back to at least the mid-20th century. An early publication in the Journal of the American Chemical Society in 1947 discussed some tetramethylanthracenes, indicating the long-standing interest in this class of compounds. acs.org The development of synthetic methodologies, such as the Friedel-Crafts alkylation, has been crucial in accessing these molecules. The significance of tetramethylanthracenes lies in their unique structural and electronic properties imparted by the four methyl groups. These groups can influence the molecule's reactivity, photochemistry, and solid-state organization, making them interesting subjects for fundamental chemical research. researchgate.netacs.org
Fundamental Research Questions Pertaining to 1,2,3,4-Tetramethylanthracene
The study of this compound is driven by several key research questions. icdst.orgmwediting.comnih.gov A primary focus is understanding how the specific substitution pattern of the four methyl groups on one of the terminal rings influences the molecule's fundamental properties. Researchers aim to elucidate the relationship between its molecular structure and its spectroscopic, electronic, and chemical characteristics. researchgate.netgradcoach.com Key questions include: How does the steric hindrance from the methyl groups affect the planarity of the anthracene core and its intermolecular interactions? What are the precise photophysical properties, such as absorption and emission wavelengths and quantum yields? How does this isomer behave in comparison to other tetramethylanthracene isomers with different substitution patterns?
Scope and Objectives of Academic Research on this compound
The primary objective of academic research on this compound is to build a comprehensive understanding of its chemical and physical properties. icdst.orgmwediting.comnih.govgradcoach.com This involves detailed investigations into its synthesis, molecular and crystal structure, spectroscopic behavior, and reactivity. A significant goal is to establish a clear structure-property relationship that can guide the design of new materials with desired functionalities. researchgate.net The scope of this research typically includes the synthesis and characterization of the compound, detailed spectroscopic analysis, and computational studies to complement experimental findings. The ultimate aim is to explore its potential for applications in areas like organic electronics and as a molecular probe, driven by a fundamental understanding of its behavior. smolecule.commagtech.com.cn
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H18 |
| Molecular Weight | 234.34 g/mol |
| CAS Number | 66553-01-3 |
This table presents basic physicochemical data for this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Vibrational Spectroscopy (Infrared and Raman)
UV-Visible and Fluorescence Spectroscopy
UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. mdpi.comrsc.org Anthracene and its derivatives typically exhibit characteristic absorption and emission spectra in the ultraviolet and visible regions. numberanalytics.com The position and intensity of these bands are sensitive to the substitution pattern. For example, the UV-visible spectrum of 2,3,6,7-tetrabromoanthracene shows a bathochromic (red) shift of about 25 nm compared to unsubstituted anthracene due to the electronic effects of the bromine atoms. researchgate.net Similar shifts would be expected for this compound due to the electronic and steric influence of the methyl groups.
Crystallographic Data
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. nih.govwikipedia.organton-paar.com
Single-Crystal X-ray Diffraction Analysis
A study published in the Australian Journal of Chemistry reports the X-ray structure determination of this compound (TMA). researchgate.net This analysis provides detailed information about its molecular and crystal structure, including bond lengths, bond angles, and the packing of the molecules in the solid state. The study also investigated the structure of its endoperoxide, offering insights into the molecule's reactivity with singlet oxygen. researchgate.net
Molecular and Crystal Structure
The X-ray analysis of this compound reveals the spatial arrangement of the atoms and the planarity of the anthracene core. researchgate.net The presence of the four methyl groups on one of the terminal rings likely introduces some steric strain, which may cause slight distortions from a perfectly planar geometry. The crystal structure details how the individual molecules pack together in the solid state, which is crucial for understanding its bulk properties.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the aromatic anthracene core and the four methyl substituents.
Synthesis and Formation
The synthesis of substituted anthracenes can be achieved through various methods, including Friedel-Crafts reactions, Elbs reactions, and more modern transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov While a specific, detailed synthesis for this compound is not provided in the search results, the synthesis of other tetramethylanthracene isomers, such as the 2,3,6,7- and 1,4,5,8-isomers, often involves multi-step procedures. For instance, the synthesis of 2,3,6,7-tetramethylanthracene (B135766) can be achieved through a Friedel-Crafts alkylation using ortho-xylene.
Thermal and Photochemical Stability
The thermal stability of anthracene derivatives is an important property, particularly for their application in organic electronics. frontiersin.org The introduction of bulky substituents can enhance thermal stability. frontiersin.org The photochemical stability of anthracenes is also a key consideration, as they are known to undergo photodimerization and photooxidation reactions. numberanalytics.com The endoperoxide of this compound has been studied, indicating its reactivity towards singlet oxygen upon photoirradiation. researchgate.netacs.orgfu-berlin.de The photocycloreversion of this endoperoxide is also a subject of research. acs.orgacs.org
Reactivity with Oxidizing and Reducing Agents
Anthracene and its derivatives can undergo oxidation to form anthraquinones and other oxygenated products. smolecule.com They can also be reduced to form dihydro- or tetrahydro-anthracene derivatives. smolecule.comnist.gov The reactivity of this compound with such agents would be influenced by the electron-donating nature of the methyl groups.
Applications and Future Research Directions
The unique properties of this compound make it a candidate for several advanced applications.
Potential as a Building Block in Materials Science
Substituted anthracenes are valuable building blocks for the synthesis of larger, more complex organic materials. numberanalytics.comnih.gov The specific substitution pattern of this compound could be exploited to create polymers or molecular crystals with tailored electronic and photophysical properties. For example, anthracene derivatives are used in the development of high-performance polyimides and other polymers. mdpi.com
Role in Organic Electronics
Anthracene-based materials are widely investigated for their use in organic electronics. sigmaaldrich.comnih.govmdpi.com Their high charge carrier mobility and luminescent properties make them suitable for use in OFETs and OLEDs. numberanalytics.comnih.gov The substitution pattern in this compound could influence its charge transport characteristics and emission properties, potentially leading to improved device performance. rsc.org
Utility as a Molecular Probe
Fluorescent small molecules are valuable as probes for sensing and imaging in various chemical and biological systems. magtech.com.cn The fluorescence properties of this compound could potentially be harnessed for the development of new molecular sensors.
Future Research Perspectives
Future research on this compound should focus on several key areas. A more detailed investigation of its photophysical properties, including quantum yields and excited-state dynamics, is warranted. nih.govnih.gov Further exploration of its reactivity, particularly in the context of forming novel polymers and functional materials, would be beneficial. researchgate.net Computational studies could provide deeper insights into its electronic structure and help to predict the properties of related, yet-to-be-synthesized, derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetramethylanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-12(2)14(4)18-10-16-8-6-5-7-15(16)9-17(18)13(11)3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQYNEJFQGWMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C(=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904787 | |
| Record name | 1,2,3,4-Tetramethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137284-64-1 | |
| Record name | 1,2,3,4-Tetramethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2,3,4 Tetramethylanthracene and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For 1,2,3,4-tetramethylanthracene, the primary disconnections would focus on the formation of the central anthracene (B1667546) core and the introduction of the four methyl groups.
Key strategic disconnections for the anthracene framework often involve cycloaddition reactions, such as the Diels-Alder reaction, or cyclization reactions like Friedel-Crafts cyclizations. semanticscholar.org For a 1,2,3,4-substituted pattern, a plausible retrosynthetic pathway could involve a Diels-Alder reaction between a suitably substituted naphthalene or a related dienophile and a tetramethylated diene. Alternatively, intramolecular cyclization of a precursor containing all the necessary carbon atoms and methyl groups in a strategic arrangement could be envisioned.
Another approach involves disconnecting the molecule at the C-C bonds formed during a Friedel-Crafts type reaction. This would lead back to a substituted diphenylmethane derivative or a related ketone, which could be constructed from simpler aromatic precursors. The challenge in this approach lies in achieving the correct regiochemistry of the cyclization to form the desired 1,2,3,4-tetramethyl substitution pattern.
Classical and Modern Approaches to Anthracene Core Construction
The construction of the anthracene core is a well-established field, with both classical and modern methods offering routes to variously substituted derivatives. frontiersin.org
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and has been employed in the synthesis of polycyclic aromatic hydrocarbons. mcpherson.edu In the context of this compound, a potential strategy would involve the [4+2] cycloaddition of a dienophile with a diene that would ultimately form the terminal tetramethyl-substituted ring. For instance, a reaction between 1,4-naphthoquinone and 2,3,4,5-tetramethyl-1,3-butadiene, followed by aromatization, could theoretically lead to the desired product. The regioselectivity of the Diels-Alder reaction is a critical factor in this approach. youtube.com Intramolecular Diels-Alder reactions have also been utilized in the synthesis of complex polycyclic systems and could be adapted for this target. youtube.com
Friedel-Crafts and Related Cyclization Pathways
Friedel-Crafts reactions are a cornerstone of aromatic chemistry and provide a direct method for the construction of the anthracene skeleton. semanticscholar.orgthieme.com These reactions typically involve the acid-catalyzed cyclization of a precursor molecule. For this compound, a potential precursor could be a substituted 2-benzylbenzoic acid derivative or a diaryl ketone. The Elbs reaction, a thermal cyclization of a diaryl ketone, is another classical method that could be considered, though it often requires harsh conditions and can lead to mixtures of products. semanticscholar.org Modern variations of Friedel-Crafts reactions may employ milder Lewis acids or Brønsted acids to improve yields and selectivity. beilstein-journals.orgd-nb.info
| Cyclization Method | Typical Catalyst/Conditions | Key Precursor Type | Advantages | Challenges |
| Friedel-Crafts Acylation/Alkylation | AlCl₃, H₂SO₄, TfOH | Substituted Benzophenones, Diphenylmethanes | Well-established, versatile | Harsh conditions, potential for rearrangements, regioselectivity control |
| Elbs Reaction | High Temperature (Pyrolysis) | Diaryl Ketones | Simple procedure | Requires high temperatures, often low yields, lack of regiocontrol |
| Bradsher Reaction | Acid-catalyzed cyclodehydration | Diaryl- or Arylvinyl-carbinols | Milder conditions than Elbs | Precursor synthesis can be multi-step |
| Acid-catalyzed Cyclization | HCl, HBr/AcOH | Diaryl-methanols, Diaryl-methine diols | Good yields for specific substrates | Substrate-dependent, potential for side reactions |
Photochemical Routes to Substituted Anthracenes
Photochemical reactions offer an alternative pathway to substituted anthracenes. One notable method is the photocyclization of diarylethylenes. For the synthesis of this compound, a precursor such as a properly substituted stilbene derivative could be irradiated to induce an intramolecular cyclization, followed by oxidation to the aromatic anthracene core. The regiochemistry of the cyclization would be dictated by the substitution pattern of the starting stilbene. Another photochemical approach involves the [4+4] photodimerization of substituted anthracenes, which can be controlled to achieve specific regio- and stereoselectivity, although this is more relevant for modifying existing anthracene cores rather than de novo synthesis. rsc.org
Transition Metal-Catalyzed Syntheses (e.g., Pd, Rh, Au, Co)
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including substituted anthracenes. frontiersin.orgresearchgate.netnih.gov These methods often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches. frontiersin.org
Palladium-catalyzed reactions: Cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings are instrumental in constructing precursors for cyclization. nih.gov Palladium-catalyzed C-H activation/arylation sequences have also been developed for the one-pot synthesis of substituted anthracenes from simpler starting materials like o-tolualdehydes and aryl iodides. beilstein-journals.org
Rhodium-catalyzed reactions: Rhodium catalysts have been used in oxidative coupling reactions of arylboronic acids with internal alkynes to produce 1,2,3,4-tetrasubstituted anthracene derivatives. beilstein-journals.org
Gold-catalyzed reactions: Gold catalysts have shown efficacy in the cyclization of o-alkynyldiarylmethanes to yield substituted anthracenes under mild conditions. nih.gov
Cobalt-catalyzed reactions: Cobalt-catalyzed [2+2+2] cyclotrimerization reactions of diynes with alkynes provide a route to substituted benzenes that can serve as precursors to more complex aromatic systems, including anthracenes. beilstein-journals.org
| Catalyst System | Reaction Type | Key Reactants | Advantages |
| Palladium (Pd) | Cross-coupling, C-H activation | Aryl halides/boronic acids, o-tolualdehydes | High efficiency, functional group tolerance |
| Rhodium (Rh) | Oxidative coupling | Arylboronic acids, alkynes | High regioselectivity for certain patterns |
| Gold (Au) | Cyclization | o-alkynyldiarylmethanes | Mild conditions, good yields |
| Cobalt (Co) | [2+2+2] Cyclotrimerization | Diynes, alkynes | Atom economy, access to complex patterns |
Specific Protocols for Methyl Group Introduction and Regioselective Functionalization
The introduction of the four methyl groups in the 1,2,3,4-positions with high regioselectivity is a significant hurdle. There are two general strategies:
"Bottom-up" approach: Start with precursors that already contain the methyl groups in the desired positions. For example, using 1,2,3,4-tetramethylbenzene (durene) or a derivative as a starting material in a Friedel-Crafts reaction or as part of a diene in a Diels-Alder reaction.
"Top-down" approach: Construct the anthracene core first and then introduce the methyl groups. This is generally more challenging due to the directing effects of the fused aromatic system. Friedel-Crafts alkylation of anthracene itself typically leads to substitution at the 9- and 10-positions. Therefore, this approach would likely require a more complex, multi-step sequence involving blocking/deblocking strategies or the conversion of other functional groups (e.g., reduction of carboxylic acids or aldehydes) into methyl groups at the desired positions.
A more viable strategy often involves the functionalization of a precursor before the final cyclization to form the anthracene. For instance, a substituted naphthalene or benzene (B151609) derivative can be regioselectively methylated, and this precursor is then carried forward to construct the final tricyclic system.
Methylation Techniques for Aromatic Systems
The introduction of methyl groups onto an aromatic ring is a fundamental transformation in organic synthesis. For a target like this compound, this could involve the methylation of a pre-formed anthracene core or the synthesis of a methylated precursor that is later converted to the anthracene system. Several techniques are available, ranging from classical electrophilic substitution to modern transition metal-catalyzed C-H functionalization. researchgate.net
One of the most established methods is the Friedel-Crafts alkylation , which involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org However, this reaction is often limited by issues of polyalkylation and carbocation rearrangements, making it less suitable for the synthesis of precisely substituted products. wikipedia.org
More recent and selective methods often rely on transition metal catalysis. Palladium-catalyzed reactions, for instance, can achieve direct methylation of aryl boronate esters using iodomethane. organic-chemistry.org A significant advancement lies in the field of directed C-H functionalization, where a directing group on the aromatic substrate guides a metal catalyst to a specific C-H bond (often at the ortho-position) for activation and subsequent methylation. rsc.org Various methylating agents can be employed in these reactions, including methyl iodide, methylboronic acid, and trimethylboroxine. rsc.org These directed approaches offer high regioselectivity, which is essential for synthesizing complex substitution patterns. rsc.org Another approach involves a radical C-H functionalization followed by a nickel-catalyzed cross-coupling to introduce the methyl group. researchgate.netdntb.gov.ua
Below is a table summarizing various methylation techniques applicable to aromatic systems.
Table 1: Comparison of Methylation Techniques for Aromatic Systems| Methodology | Methylating Agent(s) | Catalyst/Reagent | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Alkyl halides (e.g., CH₃Cl) | Lewis Acids (e.g., AlCl₃) | Uses readily available reagents. | Low regioselectivity, risk of polyalkylation and rearrangements. wikipedia.org |
| Directed C-H Methylation | Methyl iodide, Methylboronic acid, Trimethylboroxine | Pd, Co, or other transition metal catalysts | High regioselectivity (typically ortho to a directing group). rsc.org | Requires a directing group on the substrate; may require stoichiometric reagents. acs.org |
| Cross-Coupling | Iodomethane | Palladium catalyst | Broad scope for aryl boronate esters. organic-chemistry.org | Requires pre-functionalization of the substrate (e.g., boronation). |
| Radical C-H Functionalization | Various radical precursors | Nickel catalyst | Non-chelation assisted, can provide high para selectivity. researchgate.netdntb.gov.ua | May require specific radical initiators and careful control of reaction conditions. |
Directed Ortho-Metallation (DoM) Strategies
Directed Ortho-Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.gov The strategy relies on the presence of a "Directing Metalation Group" (DMG) on the aromatic ring. This group, typically containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (metalation) to the adjacent ortho-position. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce a substituent with high precision. researchgate.net
In a hypothetical synthesis of a precursor for this compound, DoM could be employed to sequentially introduce methyl groups onto a benzene or naphthalene derivative. For example, starting with a benzamide, the amide group can act as a DMG. A sequence of DoM followed by quenching with an electrophilic methyl source (e.g., methyl iodide) would install a methyl group ortho to the amide. This process could potentially be repeated if other ortho-positions are available or if the initial DMG is modified or replaced by another that directs to a different position.
This strategy offers a significant advantage over classical electrophilic aromatic substitution by providing predictable regiochemical outcomes, enabling the construction of highly substituted aromatic rings that would be challenging to synthesize otherwise. nih.govresearchgate.net The choice of DMG is critical as it dictates the site of metalation.
Purification and Isolation Techniques for High-Purity this compound in Laboratory Scale
Achieving high purity for polycyclic aromatic hydrocarbons is essential for accurate characterization and for applications in materials science. For a solid, non-volatile compound like this compound, several laboratory-scale techniques can be employed to remove impurities such as starting materials, reagents, and side-products.
Recrystallization is a primary and widely used technique for purifying solid organic compounds. google.com The method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For anthracene derivatives, solvents like methanol, isopropanol, and dioxane have been used effectively. mdpi.commdpi.com A variation is the liquid-liquid interface recrystallization technique, which can be used to form nanoparticulate films. researchgate.netoup.com
Column chromatography is another powerful purification method, particularly for separating mixtures of compounds with different polarities. researchgate.net The crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Since PAHs are generally nonpolar, a nonpolar eluent system is typically used. For more difficult separations, High-Performance Liquid Chromatography (HPLC) is employed, often using specialized columns designed for PAH separation. hawach.comhawachhplccolumn.com
Sublimation is an effective purification method for compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This technique is well-suited for stable, non-volatile organic solids like many PAHs. The crude material is heated under high vacuum, causing the desired compound to sublime and then condense as pure crystals on a cold surface, leaving non-volatile impurities behind. mdpi.com
Table 2: Laboratory-Scale Purification Techniques for PAHs
| Technique | Principle of Separation | Typical Application | Key Advantages |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Removal of soluble and insoluble impurities from a solid product. | Simple, cost-effective, and can yield very pure crystalline material. google.commdpi.com |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. researchgate.net | Separation of complex mixtures, removal of side-products with different polarities. | Highly versatile, can separate multiple components in a single run. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile phase and a stationary phase under high pressure. | Isolation of high-purity isomers and separation of trace impurities. | Excellent resolution and speed, suitable for analytical and preparative scales. hawach.comhawachhplccolumn.comsielc.com |
| Sublimation | Differences in vapor pressure; direct solid-to-gas phase transition. | Purification of stable, non-volatile solids from non-volatile impurities. | Yields very pure product, solvent-free method. mdpi.com |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. sigmaaldrich.com This involves designing synthetic routes that are safer, more efficient, and produce less waste. epa.govsolubilityofthings.com
The 12 Principles of Green Chemistry provide a framework for this approach: acs.orgyale.edu
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. This contrasts with traditional methods that may require treatment or disposal of significant waste streams. epa.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions and catalytic C-H functionalization are often more atom-economical than multi-step classical syntheses that may involve protecting groups or stoichiometric reagents. researchgate.net
Less Hazardous Chemical Syntheses: Wherever possible, synthetic methods should use and generate substances that have little or no toxicity. This involves careful selection of reagents, solvents, and catalysts to avoid highly toxic or environmentally persistent chemicals.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. When solvents are required, greener alternatives (e.g., water, ethanol, or supercritical CO₂) are preferred over hazardous volatile organic compounds (VOCs). A particularly innovative approach is mechanochemistry , where reactions are carried out by grinding solids together, often eliminating the need for a solvent entirely. rsc.orgresearchgate.netsemanticscholar.org This has been demonstrated for the synthesis of PAH derivatives. semanticscholar.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can facilitate a reaction multiple times, reducing waste. epa.gov The use of transition metal catalysts in C-H functionalization and cross-coupling reactions is a prime example of this principle applied to the synthesis of complex aromatic molecules. nih.gov
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Solvent-free mechanochemical methods or reactions that proceed under mild conditions contribute to this goal. rsc.org
By integrating these principles, the synthesis of this compound can be designed to be more sustainable, reducing both its environmental footprint and potential hazards. tandfonline.com
Mechanistic Investigations of 1,2,3,4 Tetramethylanthracene Reactivity
Electrophilic Aromatic Substitution Pathways and Regioselectivity
Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for arenes, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. wikipedia.orgbyjus.com
The reactivity and regioselectivity (the position of substitution) of SEAr reactions are significantly influenced by the substituents already present on the aromatic ring. wikipedia.org In the case of 1,2,3,4-tetramethylanthracene, the four methyl groups play a crucial role. Methyl groups are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). vanderbilt.edu They donate electron density to the aromatic system through both inductive effects and hyperconjugation, thereby stabilizing the positively charged arenium ion intermediate and lowering the activation energy of the reaction. vanderbilt.eduyoutube.com
The anthracene (B1667546) core itself exhibits non-uniform reactivity. The central ring, specifically the C9 and C10 positions, is the most electron-rich and sterically accessible region, making it the most susceptible to electrophilic attack. For this compound, the activating effect of the four methyl groups further enhances the nucleophilicity of the entire π-system. However, the substitution is overwhelmingly directed to the C9 and C10 positions. This high regioselectivity can be attributed to two main factors:
Electronic Effects: The arenium ion intermediates formed by attack at the C9 or C10 position are the most stable, as the positive charge can be delocalized over two benzene rings without disrupting the aromaticity of the other terminal ring. The electron-donating methyl groups further stabilize this intermediate.
Steric Effects: The C1, C2, C3, and C4 positions are sterically hindered by the methyl groups themselves. The adjacent terminal ring (C5-C8) is less activated and more sterically crowded for electrophilic attack compared to the C9 and C10 positions.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation on this compound are predicted to yield predominantly 9-substituted or 9,10-disubstituted products. wikipedia.orgbyjus.com
| Reaction Type | Typical Reagents | Electrophile | Predicted Major Product Position(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 9-nitro-1,2,3,4-tetramethylanthracene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 9-bromo-1,2,3,4-tetramethylanthracene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-9-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 9-acetyl-1,2,3,4-tetramethylanthracene |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com This reaction pathway is fundamentally different from electrophilic substitution. For a classical SNAr reaction to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -SO₃H) positioned ortho and/or para to a suitable leaving group (typically a halide). nih.govlibretexts.org These electron-withdrawing groups are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile, and to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
This compound is an electron-rich aromatic system due to the four electron-donating methyl groups. These substituents increase the electron density of the π-system, which strongly deactivates the ring towards attack by nucleophiles. Consequently, this compound is a very poor substrate for the SNAr addition-elimination mechanism. Even if a good leaving group were present on the ring, the reaction would be extremely slow and require harsh conditions, as the formation of the anionic Meisenheimer complex would be energetically unfavorable. masterorganicchemistry.com
An alternative, though less common, mechanism for nucleophilic substitution is the elimination-addition (benzyne) mechanism. chemistrysteps.com This pathway does not require electron-withdrawing groups but instead proceeds through a highly reactive benzyne intermediate under the action of a very strong base (like NaNH₂). youtube.com While theoretically possible if a halide were present on the this compound core, this mechanism is generally less facile for polycyclic aromatic hydrocarbons compared to simple benzene derivatives and requires extreme reaction conditions. Therefore, nucleophilic aromatic substitution is not considered a significant or synthetically useful reaction pathway for this compound.
Radical Reactions and Spin Chemistry of this compound
Radical reactions involve species with unpaired electrons, known as free radicals. utexas.edu These reactions typically proceed through a chain reaction mechanism consisting of three phases: initiation, propagation, and termination. libretexts.org Aromatic compounds can undergo radical reactions, primarily through two pathways: hydrogen abstraction from alkyl side chains or addition to the aromatic ring.
For this compound, the benzylic hydrogens of the four methyl groups are susceptible to abstraction by radicals. The resulting benzylic radical is stabilized by resonance with the aromatic π-system, making this a favorable process. This pathway would lead to functionalization at one of the methyl groups.
Alternatively, a radical can add directly to the anthracene core. Similar to electrophilic attack, radical addition is expected to occur preferentially at the C9 and C10 positions. This addition disrupts the aromaticity of the central ring and forms a resonance-stabilized radical intermediate. The subsequent reaction of this intermediate would depend on the specific conditions and reagents present.
The spin chemistry of this compound relates to the behavior of its unpaired electrons in radical ions or excited triplet states. Like other polycyclic aromatic hydrocarbons, it can form a radical cation upon one-electron oxidation or a radical anion upon one-electron reduction. These species are doublets (possessing one unpaired electron) and are key intermediates in various electrochemical and photochemical processes. The electron-donating methyl groups would influence the stability and electronic distribution of these radical ions. Furthermore, upon photoexcitation, the molecule can form an excited singlet state which may undergo intersystem crossing to a more stable, longer-lived triplet state. This triplet species, which has two unpaired electrons, can participate in various photochemical reactions and energy transfer processes.
Oxidation and Reduction Pathways and Electrochemical Behavior
The extended π-system of this compound allows it to undergo both oxidation and reduction reactions, which primarily affect the central ring.
Reduction: Aromatic compounds can be reduced by various methods, including catalytic hydrogenation and dissolving metal reductions (e.g., Birch reduction). researchgate.net For anthracene derivatives, reduction typically occurs across the 9,10-positions to yield 9,10-dihydroanthracene. This is the most favorable pathway as it disrupts the aromaticity of only the central ring, leaving two isolated, stable benzene rings. Therefore, the reduction of this compound is expected to produce 1,2,3,4-tetramethyl-9,10-dihydroanthracene. More forceful reduction conditions can lead to further saturation of the terminal rings. The electron-donating methyl groups increase the electron density of the system, making it more difficult to reduce compared to unsubstituted anthracene.
Oxidation: Polycyclic aromatic hydrocarbons can be oxidized to quinones. The oxidation of this compound with oxidizing agents like chromic acid or sodium dichromate would selectively oxidize the most reactive 9,10-positions to yield 1,2,3,4-tetramethyl-9,10-anthraquinone. The electron-donating methyl groups make the anthracene core more susceptible to oxidation than the parent compound.
Electrochemical Behavior: The electrochemical properties of this compound are characterized by its oxidation and reduction potentials. Consistent with the chemical reactivity, the four electron-donating methyl groups stabilize the formation of a radical cation. This results in a lower oxidation potential (easier to oxidize) compared to unsubstituted anthracene. Conversely, these groups destabilize the formation of a radical anion, leading to a more negative reduction potential (harder to reduce).
Photochemical Reactivity and Photocycloadditions
The primary photochemical reaction of this compound is its [4+4] photodimerization, as detailed in Section 3.4. This reaction is initiated by the absorption of a photon (typically UV light), which promotes the molecule to an excited singlet state (S₁). wikipedia.org This excited state can then interact with a ground-state molecule (S₀) to form an exciplex, which subsequently collapses to the stable dimer. wikipedia.org The reaction is highly specific to the 9 and 10 positions and is a hallmark of anthracene photochemistry. orientjchem.org
Other potential photochemical reactions could include photooxidation, especially in the presence of oxygen and light, which can lead to the formation of endoperoxides across the 9,10-positions. The excited triplet state of the molecule can also act as a photosensitizer, transferring its energy to other molecules in the system. The specific photochemical pathways are highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species like oxygen or dienophiles.
Stereoelectronic Effects of Methyl Substituents on Reactivity
Stereoelectronic effects describe how the spatial arrangement of orbitals and electronic properties of substituents collectively influence the reactivity of a molecule. researchgate.net In this compound, the methyl groups exert significant stereoelectronic control over its chemical behavior.
Electronic Effects: The dominant electronic contributions of the methyl groups are positive induction (+I effect) and hyperconjugation. Both effects donate electron density into the aromatic π-system.
Activation: This increased electron density enhances the nucleophilicity of the anthracene core, making it significantly more reactive towards electrophiles (Section 3.1) and more susceptible to oxidation (Section 3.5) compared to anthracene.
Deactivation: Conversely, the same electron-donating character deactivates the ring towards nucleophilic attack (Section 3.2) and makes reduction more difficult (Section 3.5).
Stabilization: Hyperconjugation and inductive effects stabilize cationic intermediates formed during electrophilic substitution, lowering the transition state energy and accelerating the reaction rate.
Steric Effects: The four methyl groups are located on one of the terminal rings.
Direct Hindrance: They create significant steric bulk around the C1-C4 and C5/C8 positions, effectively blocking these sites from attack by most reagents.
Minimal Impact on Reactive Sites: Crucially, this steric hindrance does not impede access to the electronically favored C9 and C10 positions of the central ring. This separation of steric bulk from the most reactive sites is a key feature of its chemistry, allowing the electronic activating effects to dominate the regioselectivity for reactions like electrophilic substitution and cycloaddition.
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation of 1,2,3,4 Tetramethylanthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. libretexts.org For 1,2,3,4-tetramethylanthracene, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are vital for assigning every proton and carbon signal, thereby confirming the substitution pattern on the anthracene (B1667546) core.
Two-dimensional (2D) NMR experiments provide correlation data that reveal through-bond and through-space connectivities between nuclei, which is indispensable for complex structures like substituted anthracenes. slideshare.netstudylib.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between adjacent aromatic protons on the unsubstituted rings, helping to trace the spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of a proton's chemical shift to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comprinceton.edu This is particularly powerful for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. For instance, correlations from the methyl protons to the carbons of the anthracene ring would firmly establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is crucial for confirming stereochemistry and spatial arrangements. In this compound, it would reveal through-space proximity between the methyl groups at positions 1 and 4 and the aromatic protons on the adjacent rings.
Interactive Table: Predicted 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H5 | H6 | C5 | C4a, C6, C10a | H6, H-CH₃(4) |
| H6 | H5, H7 | C6 | C5, C7, C8 | H5, H7 |
| H7 | H6, H8 | C7 | C6, C8, C8a | H6, H8 |
| H8 | H7 | C8 | C7, C8a, C9 | H7, H9 |
| H9 | H10 | C9 | C8, C8a, C10 | H8, H10 |
| H10 | H9 | C10 | C1, C4a, C9, C10a | H9, H-CH₃(1) |
| H-CH₃(1) | - | C-CH₃(1) | C1, C2, C10a | H10, H-CH₃(2) |
| H-CH₃(2) | - | C-CH₃(2) | C1, C2, C3 | H-CH₃(1), H-CH₃(3) |
| H-CH₃(3) | - | C-CH₃(3) | C2, C3, C4 | H-CH₃(2), H-CH₃(4) |
| H-CH₃(4) | - | C-CH₃(4) | C3, C4, C4a | H5, H-CH₃(3) |
While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy offers insights into its structure in the crystalline or solid phase. nih.gov This technique is sensitive to the local environment, including molecular packing, polymorphism (the existence of different crystal forms), and intermolecular interactions. vub.be For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments could be used to identify the number of crystallographically inequivalent molecules in the unit cell and to study the conformation of the methyl groups relative to the aromatic plane in the solid state.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural clues through analysis of fragmentation patterns. chemguide.co.uk
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govmeasurlabs.com This level of precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other potential formulas that might have the same nominal mass. thermofisher.com For this compound (C₂₀H₂₀), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₀ |
| Calculated Exact Mass | 260.15650 u |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |
| Expected Ion | [M]⁺• (EI) or [M+H]⁺ (ESI) |
| Expected m/z (EI) | 260.1565 |
| Typical Mass Accuracy | < 5 ppm |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.com A sample is first vaporized and separated into its components in the GC column; each component then enters the mass spectrometer for detection. upi.edu This method is ideal for analyzing volatile and thermally stable compounds like polycyclic aromatic hydrocarbons.
The resulting mass spectrum for this compound would show a prominent molecular ion peak ([M]⁺•) at m/z 260. The fragmentation pattern would be characteristic of a stable aromatic system with methyl substituents. libretexts.org Common fragmentation pathways would involve the loss of a hydrogen atom (M-1) or a methyl radical (M-15), leading to the formation of a stable tropylium-like cation. wikipedia.orglibretexts.org Subsequent losses of additional methyl groups or other small neutral molecules could also be observed.
Interactive Table: Predicted GC-MS Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 260 | [C₂₀H₂₀]⁺• | - | Molecular Ion (M⁺•) |
| 259 | [C₂₀H₁₉]⁺ | H• | Loss of a hydrogen radical |
| 245 | [C₁₉H₁₇]⁺ | CH₃• | Loss of a methyl radical (Benzylic cleavage) |
| 230 | [C₁₈H₁₄]⁺• | C₂H₆ | Loss of ethane (B1197151) after rearrangement |
| 215 | [C₁₇H₁₁]⁺ | C₃H₉• | Loss of multiple methyl groups and hydrogens |
| 122.5 | [C₁₉H₁₇]²⁺ | CH₃• | Doubly charged ion from M-15 fragment |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.org These techniques are complementary and provide a characteristic "fingerprint" that is unique to the molecule's structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. caltech.edu The spectrum of this compound would show characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methyl groups (just below 3000 cm⁻¹), aromatic C=C ring stretching (around 1600-1450 cm⁻¹), and C-H bending vibrations. vscht.czmsu.edu
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. msu.edu While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. plus.ac.at For symmetrical molecules like anthracene derivatives, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The Raman spectrum of this compound would be expected to show strong bands for the symmetric stretching of the aromatic rings. researchgate.net
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2980-2850 | Aliphatic C-H Stretch (from -CH₃) | IR, Raman |
| 1620-1580 | Aromatic C=C Ring Stretch | IR, Raman (often strong) |
| 1500-1400 | Aromatic C=C Ring Stretch | IR, Raman |
| 1460-1440 | Aliphatic C-H Bend (asymmetric) | IR |
| 1380-1370 | Aliphatic C-H Bend (symmetric) | IR |
| 900-675 | Aromatic C-H Out-of-Plane Bend | IR (strong) |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Electronic Transitions and Energy Levels
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, serves as a fundamental tool for probing the electronic structure of conjugated π-systems like this compound. The electronic transitions in anthracene and its derivatives are primarily of the π → π* type, arising from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
The UV-Vis absorption spectrum of the parent anthracene molecule in solution exhibits a characteristic vibrational fine structure with several distinct bands. researchgate.net For this compound, the core anthracene chromophore is expected to dominate the spectral features. However, the presence of four methyl groups, which act as auxochromes, is predicted to induce shifts in the absorption maxima. Methyl groups are weakly electron-donating and can cause a bathochromic (red) shift—a shift to longer wavelengths—due to the destabilization of the HOMO, which reduces the HOMO-LUMO energy gap. libretexts.org The extent of this shift depends on the position and steric interactions of the substituents.
Fluorescence spectroscopy provides complementary information by measuring the light emitted as the excited molecule relaxes back to its ground state. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and appears at longer wavelengths (a phenomenon known as the Stokes shift). leidenuniv.nl Similar to the absorption spectrum, the emission spectrum of this compound is expected to be red-shifted compared to unsubstituted anthracene. The quantum yield and fluorescence lifetime are key parameters that would further characterize its photophysical properties.
| Spectroscopic Technique | Primary Transition Type | Expected Spectral Features | Influence of Methyl Substituents |
|---|---|---|---|
| UV-Vis Absorption | π → π | Multiple absorption bands with vibrational fine structure, characteristic of the anthracene core. | Bathochromic (red) shift of λmax compared to unsubstituted anthracene. |
| Fluorescence Emission | π → π | Emission spectrum at longer wavelengths than absorption (Stokes shift), often mirroring the absorption profile. | Corresponding red shift in emission maxima. Potential alteration of fluorescence quantum yield and lifetime. |
X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular packing. researchgate.net The crystal structure of the parent anthracene molecule is well-established; it crystallizes in the monoclinic space group P2₁/a and adopts a herringbone packing arrangement. researchgate.net
For this compound, obtaining a single crystal of suitable quality would be the first critical step. The introduction of four methyl groups onto one of the terminal benzene (B151609) rings introduces significant steric bulk. This substitution is expected to disrupt the efficient π-π stacking characteristic of the herringbone structure found in unsubstituted anthracene. Consequently, this compound would likely crystallize in a different space group with distinct unit cell parameters.
Conformational analysis of the resulting structure would confirm the planarity of the anthracene core. While the aromatic system itself is rigid, the analysis would reveal the orientations of the methyl groups, including any slight out-of-plane torsions adopted to minimize steric strain between adjacent methyl groups. This structural information is crucial for understanding the relationship between molecular structure and the compound's solid-state properties. To date, a published single-crystal structure for this compound has not been identified in the reviewed literature.
| Parameter | Anthracene (Literature Data) researchgate.net | This compound (Expected) |
|---|---|---|
| Crystal System | Monoclinic | To be determined; likely different from parent. |
| Space Group | P2₁/a | To be determined; likely different due to altered symmetry. |
| Molecular Packing | Herringbone | Expected to be significantly altered due to steric hindrance from methyl groups, disrupting π-π stacking. |
| Conformation | Planar | Anthracene core expected to be planar, with potential minor torsions of methyl groups. |
Advanced Chromatographic Separations (HPLC, GC) for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polycyclic aromatic hydrocarbons (PAHs). uci.edu Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. sielc.comteknokroma.es For this compound, a gradient elution program, typically involving acetonitrile (B52724) and water, would be employed to ensure adequate separation from starting materials, byproducts, and other isomers. uci.edu Detection is commonly achieved using a UV-Vis detector set to a wavelength where the analyte absorbs strongly.
Gas Chromatography (GC) is an alternative method, suitable for analytes that are volatile and thermally stable. Given its structure, this compound is expected to have sufficient volatility for GC analysis. In this technique, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. A nonpolar or mid-polarity column would likely be effective. GC, especially when coupled with a mass spectrometry (MS) detector (GC-MS), provides excellent separation and definitive identification of components in a mixture.
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Principle of Separation | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water Gradient | Partitioning based on hydrophobicity. | Purity assessment, preparative separation, isomer resolution. |
| Gas Chromatography (GC) | Polysiloxane-based (e.g., 5% phenyl) | Helium or Nitrogen | Partitioning based on volatility and interaction with stationary phase. | Purity assessment, analysis of volatile impurities, GC-MS for identification. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, primarily Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, a property that is only exhibited by molecules that are non-superimposable on their mirror images.
The this compound molecule itself is achiral as it possesses a plane of symmetry. Therefore, it will not produce a CD spectrum. However, chiroptical spectroscopy would become a critical analytical tool for the study of its chiral derivatives. Chirality could be introduced into the molecule in several ways, for instance:
Attachment of a chiral substituent: If one of the methyl groups were replaced by a chiral moiety (e.g., (S)-sec-butyl), the resulting molecule would be chiral.
Atropisomerism: Although unlikely to be stable in this specific system, severe steric hindrance in more complex derivatives could potentially lead to atropisomers that are chiral due to restricted rotation around a single bond.
For such a chiral derivative, CD spectroscopy would provide a unique spectral fingerprint. This spectrum could be used to determine the enantiomeric excess of a sample and, often through comparison with theoretical calculations, to assign the absolute configuration of the stereocenters. While the synthesis of chiral derivatives of other aromatic systems is known, no studies concerning chiral derivatives of this compound or their chiroptical properties were identified in the search results. nih.gov
| Compound | Chirality | CD Spectrum | Information Gained |
|---|---|---|---|
| This compound | Achiral | No | Not applicable. |
| Chiral Derivatives of this compound | Chiral | Yes | Confirmation of chirality, determination of enantiomeric purity, and assignment of absolute configuration. |
Theoretical and Computational Chemistry Approaches to 1,2,3,4 Tetramethylanthracene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO Analysis)
Quantum chemical calculations are fundamental in understanding the electronic structure of molecules like 1,2,3,4-tetramethylanthracene. These calculations would typically involve solving the Schrödinger equation for the molecule to determine its wave function and the energies of its molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. For this compound, one would expect the methyl groups to influence the HOMO and LUMO energy levels compared to unsubstituted anthracene (B1667546) due to their electron-donating inductive effects, likely resulting in a smaller HOMO-LUMO gap.
Density Functional Theory (DFT) Studies on Reactivity and Spectroscopic Parameters
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reactivity of organic molecules. Instead of calculating the complex many-electron wave function, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy.
For this compound, DFT studies would be employed to calculate various reactivity descriptors. These include parameters such as electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, DFT is a powerful tool for predicting spectroscopic parameters. It can be used to simulate infrared (IR), Raman, and UV-Vis spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational space available to a molecule and the nature of its intermolecular interactions.
For this compound, MD simulations could be used to explore how the methyl groups affect the molecule's flexibility and its packing in the solid state. The steric hindrance introduced by the four adjacent methyl groups would likely lead to specific preferred conformations and could influence how the molecules interact with each other in a condensed phase. These simulations would provide insights into properties such as crystal packing, melting point, and solubility. Understanding intermolecular interactions, such as π-π stacking and van der Waals forces, is crucial for predicting the material properties of organic semiconductors.
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For this compound, computational methods could be used to predict the mechanisms of various reactions, such as electrophilic aromatic substitution or oxidation. Calculations would involve locating the transition state structures for each step of a proposed mechanism and calculating the activation energies. This information would reveal the most favorable reaction pathways and help in understanding the regioselectivity of reactions involving the substituted anthracene core.
In Silico Design and Screening of Novel this compound Derivatives
In silico (computer-based) methods are increasingly used for the design and screening of novel molecules with desired properties, which can significantly accelerate the discovery process for new materials and pharmaceuticals. By starting with a core structure like this compound, computational tools can be used to systematically modify the molecule with different functional groups and predict the properties of the resulting derivatives.
This approach would involve creating a virtual library of this compound derivatives and then using computational methods, such as DFT and quantitative structure-activity relationship (QSAR) models, to screen for properties of interest. For example, one could screen for derivatives with optimized electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Topological Analysis of Electron Density (e.g., Bader's QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. By examining the critical points (maxima, minima, and saddle points) in the electron density, one can gain a deep understanding of the nature of chemical bonding.
A QTAIM analysis of this compound would involve calculating the electron density using a high-level quantum chemical method and then identifying the bond critical points (BCPs) for all the chemical bonds in the molecule. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the bonds. This analysis could reveal how the methyl substitutions perturb the electronic structure of the anthracene core and influence the aromaticity of the different rings.
Derivatization Strategies and Synthesis of Novel 1,2,3,4 Tetramethylanthracene Analogues
Functionalization at Peripheral Positions of the Anthracene (B1667546) Core
Functionalization of the anthracene core itself, particularly at the cata positions (1,2,3,4-), is a key strategy for creating novel electronic materials. While direct electrophilic substitution on 1,2,3,4-tetramethylanthracene would likely occur at the more reactive 9 and 10 positions, synthetic methods that build the functionalized anthracene skeleton from precursors allow for precise control over the substitution pattern.
One significant example is the synthesis of 1,2,3,4-anthracene diimides (ADIs). beilstein-journals.orgnih.gov This approach involves constructing the anthracene backbone through a cycloaddition reaction prior to the formation of the imide rings. beilstein-journals.org The cata-imide-annulation, where imide groups are fused to the 1,2,3,4-positions, creates electron-deficient aromatic compounds with distinct optical and electronic properties compared to more common isomers. beilstein-journals.orgnih.gov This derivatization strategy is particularly valuable because it inductively stabilizes the frontier molecular orbital levels without perturbing the aromaticity patterns, a feature that is beneficial for creating n-type organic electronic materials. nih.gov The resulting 1,2,3,4-ADIs are seen as promising building blocks for electronically active polymers and supramolecular assemblies. beilstein-journals.org
Another versatile method for generating 1,2,3,4-tetrasubstituted anthracene derivatives involves the rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes. beilstein-journals.orgnih.gov This reaction, typically using a copper-air oxidant system, provides a pathway to polysubstituted fused aromatic compounds, including the 1,2,3,4-substituted anthracene framework. beilstein-journals.orgnih.gov
Strategies for Modifying Methyl Groups (e.g., Oxidation, Halogenation)
The four methyl groups on the this compound molecule offer additional sites for derivatization, distinct from the aromatic core. General principles of organic chemistry suggest that these groups can be modified through oxidation or halogenation to introduce new functionalities.
Halogenation: The substitution of hydrogen atoms on the methyl groups can be achieved via free-radical halogenation. libretexts.org This type of reaction is typically initiated by ultraviolet (UV) light or chemical initiators like peroxides. libretexts.orglibretexts.org For instance, the reaction of methyl-substituted aromatic compounds, such as toluene (B28343) or 9-methylanthracene, with N-bromosuccinimide (NBS) in the absence of radical inhibitors can lead to the selective bromination of the methyl group, forming a bromomethyl group. libretexts.orgresearchgate.net This transformation introduces a reactive handle that can be used for subsequent nucleophilic substitution reactions, enabling the attachment of a wide variety of functional groups.
Oxidation: The methyl groups can also be converted into more oxidized functionalities, such as hydroxymethyl (–CH₂OH), formyl (–CHO), or carboxyl (–COOH) groups. wikipedia.org Strong oxidizing agents, like potassium permanganate (B83412), are known to convert methyl groups on aromatic rings into carboxylic acids. wikipedia.org Such a transformation would convert this compound into an anthracene tetracarboxylic acid, a highly functional building block for metal-organic frameworks (MOFs) or polyamides.
These modifications provide a powerful toolkit for converting the relatively inert this compound into versatile intermediates for more complex molecular architectures.
| Modification Type | Typical Reagents & Conditions | Resulting Functional Group | Potential Application |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS) or Cl₂, UV light or peroxide initiator | Halomethyl (-CH₂X) | Intermediate for further substitution |
| Oxidation | Potassium permanganate (KMnO₄), heat | Carboxyl (-COOH) | Monomer for polymers, MOFs |
Synthesis of Polymeric Systems Incorporating this compound Moieties
The incorporation of anthracene derivatives into polymers is a well-established strategy for creating materials with tailored photophysical and electronic properties. nih.gov The rigid, planar structure and fluorescent nature of the anthracene core make it an attractive component for conjugated polymers, dendritic polymers, and core cross-linked star polymers. nih.govresearchgate.net
While specific polymers based on this compound are not widely reported, its derivatives could serve as valuable monomers. For instance, following the strategies outlined in section 6.2, the tetracarboxylic acid or tetra(halomethyl) derivatives of this compound could be used in polycondensation reactions. The tetracarboxylic acid derivative could react with diamines to form polyamides or with diols to form polyesters. Similarly, 1,2,3,4-functionalized anthracene diimides are considered promising building blocks for creating robust and electronically active polyimides, analogous to polymers made from 1,2,3,4-benzene diimide. beilstein-journals.orgnih.gov The resulting polymers would benefit from the inherent fluorescence and rigidity of the anthracene core, making them suitable for applications in organic electronics. nih.gov
Construction of Supramolecular Assemblies Featuring this compound
Supramolecular chemistry relies on non-covalent interactions, such as π-π stacking, hydrogen bonding, and host-guest interactions, to build large, well-ordered structures. Anthracene derivatives are frequently used in this field due to the strong π-π stacking interactions facilitated by their extended aromatic system. nih.gov These interactions are fundamental to the formation of self-assembled nanostructures, gels, and molecular crystals.
The this compound unit can be incorporated into larger host molecules, such as crown ethers or calixarenes, to create systems capable of molecular recognition. researchgate.net For example, an anthracene-containing crown ether has been shown to exhibit unique host-guest properties and solid-state luminescence. researchgate.net Supramolecular assemblies of specifically designed anthracene derivatives with macrocycles like cucurbituril (B1219460) have been used to create nanoparticles with near-infrared (NIR) emission for imaging applications. nih.govnankai.edu.cn By functionalizing this compound with appropriate recognition motifs or water-solubilizing groups, it could be similarly employed as a key component in the construction of functional supramolecular systems. The steric bulk of the four methyl groups on one side of the molecule could also be exploited to direct the geometry of self-assembly in unique ways.
Design and Synthesis of Fluorescent Probes and Sensors Based on this compound (Non-biological applications)
The intrinsic fluorescence of the anthracene core makes it an excellent fluorophore platform for the design of chemical sensors. nih.gov Fluorescent probes are typically designed with a fluorophore unit linked to a receptor unit that selectively interacts with a target analyte. This interaction causes a change in the photophysical properties of the fluorophore, such as fluorescence intensity or wavelength, signaling the presence of the analyte. nih.gov
Several design mechanisms are employed for fluorescent probes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.govrsc.org Anthracene-based probes have been successfully developed for the detection of various species, including metal ions and water. nih.govrsc.org
A sensor based on this compound could be designed by attaching a receptor group to its aromatic core (e.g., at the 9-position). The choice of receptor would determine the sensor's selectivity. For example, a crown ether moiety could be attached to create a sensor for metal cations, while a boronic acid group could be used to detect fluoride (B91410) ions or saccharides. The interaction of the analyte with the receptor would modulate the electronic properties of the anthracene fluorophore, leading to a measurable change in its fluorescence signal.
| Sensing Mechanism | Design Principle | Typical Output Signal |
| Photoinduced Electron Transfer (PET) | A receptor (electron donor/acceptor) is linked to the fluorophore via a short, non-conjugated spacer. Analyte binding inhibits electron transfer, restoring fluorescence. | "Turn-on" fluorescence |
| Intramolecular Charge Transfer (ICT) | An electron-donating group and an electron-withdrawing group are linked through the conjugated π-system of the fluorophore. Analyte interaction alters the charge distribution, causing a spectral shift. | Ratiometric shift in emission wavelength |
| Förster Resonance Energy Transfer (FRET) | Two different fluorophores (a donor and an acceptor) are linked. Analyte-induced conformational changes alter the distance between them, affecting the efficiency of energy transfer. | Change in the ratio of donor/acceptor emission |
By leveraging these established principles, the this compound scaffold can be developed into a new class of fluorescent probes for diverse non-biological sensing applications.
Future Directions and Emerging Research Avenues for 1,2,3,4 Tetramethylanthracene
Integration with Nanoscience and Nanotechnology
The integration of 1,2,3,4-tetramethylanthracene into the realm of nanoscience and nanotechnology presents a fertile ground for innovation. The inherent photophysical properties of the anthracene (B1667546) core, modulated by the presence of four methyl groups, make it a promising candidate for the development of novel nanomaterials.
Future research could focus on the synthesis of anthracene-based nanoparticles and quantum dots . The methyl groups on the this compound backbone could influence the self-assembly and packing of these nanomaterials, potentially leading to unique optical and electronic properties. For instance, the controlled aggregation of these molecules could lead to the formation of J-aggregates or H-aggregates, which exhibit distinct spectroscopic signatures compared to the monomeric species. Understanding and controlling these aggregation phenomena are crucial for applications in organic electronics and photonics.
Another promising avenue is the use of this compound as a component in self-assembling systems . The steric hindrance provided by the four contiguous methyl groups could be exploited to direct the formation of specific supramolecular architectures. These organized assemblies could find applications in areas such as molecular sensing, catalysis, and the fabrication of nanoscale electronic components. Research in this area would involve a combination of synthetic chemistry to functionalize the anthracene core and advanced microscopy techniques to characterize the resulting nanostructures.
Advanced Spectroscopic Characterization Beyond Current Capabilities
A deeper understanding of the fundamental photophysics of this compound requires the application of advanced spectroscopic techniques. While steady-state absorption and fluorescence spectroscopy provide basic insights, a more detailed picture of the excited-state dynamics necessitates time-resolved methods.
Femtosecond transient absorption spectroscopy could be employed to unravel the ultrafast processes that occur upon photoexcitation, such as internal conversion and intersystem crossing. By mapping the evolution of the excited-state absorption, researchers can gain insights into the lifetimes of the singlet and triplet excited states, which are critical parameters for applications in organic light-emitting diodes (OLEDs) and photocatalysis.
Furthermore, time-resolved fluorescence spectroscopy can provide detailed information about the decay pathways of the excited singlet state. Techniques like time-correlated single-photon counting (TCSPC) can precisely measure fluorescence lifetimes, which can be influenced by the molecular environment and the presence of quenchers. Such studies would be invaluable for developing sensitive chemical sensors based on the fluorescence response of this compound.
Computational studies, such as time-dependent density functional theory (TD-DFT), can complement experimental investigations by providing theoretical insights into the electronic structure and transition energies of the molecule. acs.org Comparing experimental spectra with theoretical calculations can aid in the assignment of electronic transitions and provide a more complete picture of the molecule's photophysical behavior.
Rational Design of Next-Generation Functional Materials
The unique electronic and steric properties of this compound make it an attractive building block for the rational design of novel functional materials. The electron-rich nature of the anthracene core, coupled with the stability imparted by the methyl groups, suggests its potential in the field of organic electronics.
A key area of future research is the development of This compound-based organic semiconductors . By incorporating this moiety into larger conjugated systems, it may be possible to tune the charge transport properties of the resulting materials. rsc.orgmdpi.com The specific substitution pattern of the methyl groups could influence the molecular packing in the solid state, which is a critical factor determining charge carrier mobility in organic field-effect transistors (OFETs).
Moreover, the fluorescent properties of this compound could be harnessed in the design of emissive materials for OLEDs . The strategic placement of the four methyl groups may help to suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields. acs.orgrsc.org Further functionalization of the anthracene core could allow for the tuning of the emission color, paving the way for the development of new blue-emitting materials, which are currently a major challenge in OLED technology.
The development of chemosensors based on this compound is another promising direction. The fluorescence of the anthracene unit can be sensitive to the presence of specific analytes. By introducing appropriate recognition elements onto the molecular framework, it may be possible to create highly selective and sensitive sensors for environmental monitoring or biomedical diagnostics.
| Potential Application Area | Key Properties of this compound | Research Focus |
| Organic Semiconductors | Electron-rich core, steric influence on packing | Synthesis of derivatives for OFETs, investigation of charge transport |
| Organic Light-Emitting Diodes | High fluorescence quantum yield potential | Design of blue-emitting materials, suppression of non-radiative decay |
| Chemosensors | Environmentally sensitive fluorescence | Incorporation of recognition moieties, development of analyte-specific sensors |
Sustainable Synthesis and Degradation Research
The principles of green chemistry are becoming increasingly important in the synthesis of organic compounds. Future research on this compound should prioritize the development of sustainable synthetic routes that minimize waste and the use of hazardous reagents. nih.gov This could involve exploring catalytic methods, such as palladium-catalyzed cross-coupling reactions, which often offer higher efficiency and selectivity compared to classical methods. beilstein-journals.orgresearchgate.netrsc.org The use of renewable starting materials and environmentally benign solvents should also be a key consideration.
In addition to sustainable synthesis, understanding the environmental fate and degradation of this compound is crucial. As a polycyclic aromatic hydrocarbon, its persistence and potential toxicity are important environmental considerations. Research in this area should focus on both biotic and abiotic degradation pathways.
Biodegradation studies could investigate the ability of microorganisms to metabolize this compound. Identifying bacterial or fungal strains capable of breaking down this compound could lead to bioremediation strategies for contaminated sites. nih.govresearchgate.net Understanding the enzymatic pathways involved in its degradation is a key aspect of this research. mdpi.com
| Research Area | Key Objectives | Methodologies |
| Sustainable Synthesis | Minimize waste, reduce use of hazardous materials | Catalytic methods, renewable feedstocks, green solvents |
| Biodegradation | Identify degrading microorganisms, elucidate metabolic pathways | Microbial culture studies, enzymatic assays, metabolic profiling |
| Photodegradation | Determine stability under UV/Visible light, identify photoproducts | Controlled irradiation experiments, photocatalysis, analytical chemistry |
Exploration of Novel Reactivity Patterns
The anthracene core is known for its rich and diverse reactivity, with the Diels-Alder reaction being a prominent example. wikipedia.org The presence of four contiguous methyl groups in this compound is expected to significantly influence its reactivity, opening up avenues for exploring novel chemical transformations.
The steric hindrance imposed by the methyl groups on one of the terminal rings may alter the regioselectivity of Diels-Alder reactions . While anthracene typically reacts at the 9 and 10 positions, the steric bulk of the methyl groups might favor cycloaddition at the unsubstituted terminal ring. nih.govrsc.org A systematic study of the Diels-Alder reactivity of this compound with various dienophiles would provide valuable insights into the interplay of steric and electronic effects in this fundamental reaction. researchgate.net
Furthermore, the electron-donating nature of the methyl groups is likely to enhance the susceptibility of the aromatic system to oxidation reactions . Investigating the oxidation of this compound under various conditions could lead to the synthesis of novel quinone derivatives with interesting electronic and biological properties. researchgate.netyoutube.com The regioselectivity of such oxidation reactions would be of fundamental interest.
The exploration of cycloaddition reactions beyond the Diels-Alder reaction also holds promise. For example, [4+4] photocycloadditions, which are characteristic of anthracenes, could lead to the formation of unique dimeric structures. The substitution pattern of this compound might influence the stereochemistry and stability of the resulting photodimers. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
